Calculated LogP and Hydrogen-Bonding Profile Differentiates the N-(2-Methoxyethyl) Analog from N-Benzyl and N-Methyl Comparators
The N-(2-methoxyethyl) substituent on the primary sulfonamide distinguishes this compound from its closest catalog analogs—3-benzenesulfonamido-N-benzyl-4-methoxy-N-methylbenzene-1-sulfonamide and 3-benzenesulfonamido-4-methoxy-N-(3-methoxypropyl)-N-methylbenzene-1-sulfonamide—by providing a polar yet non-ionisable tail with an additional hydrogen-bond acceptor [1]. Calculated physicochemical descriptors show that the target compound has a lower predicted logP (XLogP3 ~1.2) compared with the N-benzyl-N-methyl analog (estimated XLogP3 ~3.0), translating to roughly a 50-fold difference in theoretical octanol-water partition coefficient. The hydrogen-bond acceptor count increases from 5 in the N-benzyl-N-methyl analog to 6 in the target compound, enabling additional interactions in aqueous biological environments [2].
| Evidence Dimension | Predicted lipophilicity (XLogP3) and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | XLogP3 ~1.2; H-bond acceptors = 6 |
| Comparator Or Baseline | 3-Benzenesulfonamido-N-benzyl-4-methoxy-N-methylbenzene-1-sulfonamide: XLogP3 ~3.0; H-bond acceptors = 5 |
| Quantified Difference | ΔXLogP3 ≈ 1.8 units (~50× lower partition coefficient); +1 H-bond acceptor |
| Conditions | Computed physicochemical descriptors (PubChem/XLogP3 algorithm) |
Why This Matters
Lower lipophilicity and additional hydrogen-bonding capacity favour aqueous solubility and reduce non-specific protein binding, critical for biochemical assay reproducibility.
- [1] PubChem Compound Summary. 3-Benzenesulfonamido-4-methoxy-N-(2-methoxyethyl)benzene-1-sulfonamide (computed properties). National Center for Biotechnology Information. View Source
- [2] Ertl, P., Rohde, B., & Selzer, P. (2000). Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. Journal of Medicinal Chemistry, 43(20), 3714–3717. View Source
